Cas no 891114-26-4 (N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide)

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide 化学的及び物理的性質
名前と識別子
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- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide
- AKOS024655670
- F2515-1017
- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide
- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- AB00678816-01
- 891114-26-4
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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- インチ: 1S/C16H15N3O2S/c1-11(20)19(10-12-5-4-8-17-9-12)16-18-15-13(21-2)6-3-7-14(15)22-16/h3-9H,10H2,1-2H3
- InChIKey: MKCIAFZHIXUWBZ-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(OC)C=CC=C2S1)CC1=CC=CN=C1)(=O)C
計算された属性
- 精确分子量: 313.08849790g/mol
- 同位素质量: 313.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 396
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 83.6Ų
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2515-1017-50mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-20μmol |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-10mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-10μmol |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-5mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-3mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-100mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-5μmol |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-20mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2515-1017-4mg |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
891114-26-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamideに関する追加情報
Professional Introduction to N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide (CAS No. 891114-26-4)
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 891114-26-4, represents a novel molecular entity with a unique structural framework that combines a benzothiazole moiety and a pyridine ring, linked through an acetamide bridge. The structural design of this molecule suggests potential biological activity, making it a subject of interest for further research and development in drug discovery.
The benzothiazole core is a well-known pharmacophore in medicinal chemistry, widely recognized for its presence in numerous bioactive molecules. The presence of the 4-methoxy substituent on the benzothiazole ring enhances its solubility and metabolic stability, which are critical factors in drug design. Additionally, the pyridine ring contributes to the compound's hydrogen bonding capabilities, which can be crucial for binding to biological targets. The acetamide linkage not only connects the two heterocyclic rings but also introduces a polar region that may interact favorably with biological receptors.
In recent years, there has been growing interest in developing small molecules that can modulate biological pathways associated with neurological disorders. The combination of a benzothiazole and pyridine moiety in N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide suggests potential activity against targets involved in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that molecules with similar structural motifs may exhibit inhibitory effects on enzymes like acetylcholinesterase and monoamine oxidase, which are implicated in these neurodegenerative diseases.
The compound's molecular structure also lends itself to further derivatization, allowing researchers to explore analogues with enhanced potency or selectivity. For instance, modifications to the pyridine ring or the acetamide group could lead to new derivatives with improved pharmacokinetic properties. This flexibility makes N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the benzothiazole ring through cyclization reactions and subsequent functionalization to introduce the methoxy group. The attachment of the pyridine moiety is typically achieved through nucleophilic substitution or condensation reactions, followed by acetylation to form the acetamide linkage. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve higher regioselectivity and efficiency.
Evaluation of the compound's biological activity often involves in vitro assays designed to test its interaction with specific biological targets. High-throughput screening (HTS) platforms are commonly used to rapidly assess the compound's efficacy against a wide range of targets. Additionally, computational methods such as molecular docking can provide insights into how the compound binds to its target proteins, helping researchers predict its potential activity and optimize its structure.
The pharmacological profile of N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide is further investigated through preclinical studies in cell-based models and animal models. These studies aim to evaluate its toxicity, pharmacokinetics, and pharmacodynamics. In particular, animal models can provide valuable information about how the compound behaves in a living organism, including its absorption, distribution, metabolism, excretion (ADME), and potential side effects.
In conclusion, N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activity make it an attractive molecule for developing new therapeutic agents. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds significant promise for addressing various diseases affecting human health.
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